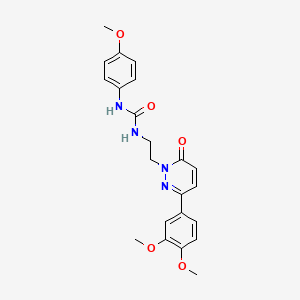
1-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-methoxyphenyl)urea is a useful research compound. Its molecular formula is C22H24N4O5 and its molecular weight is 424.457. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-methoxyphenyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological profile, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following structural features:
| Property | Value |
|---|---|
| Molecular Formula | C23H25N3O6 |
| Molecular Weight | 439.47 g/mol |
| LogP | 1.7863 |
| Polar Surface Area | 83.541 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 1 |
The presence of methoxy groups on the phenyl rings enhances the compound's chemical reactivity and potential biological activity .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit inhibitory effects on specific enzymes related to neurodegenerative diseases, particularly monoamine oxidase B (MAO-B) inhibitors. This class of compounds is known for its role in the treatment of Parkinson's disease by preventing the breakdown of dopamine .
Structure-Activity Relationship (SAR)
Research indicates that the substitution pattern on the phenyl rings significantly influences the compound's biological activity. For instance, the presence of methoxy groups has been shown to enhance inhibitory potency against MAO-B, while steric hindrance from bulky substituents can reduce activity . The following table summarizes some related compounds and their activities:
| Compound Name | Activity Type | IC50 Value (µM) |
|---|---|---|
| (E)-1-(4-Hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | MAO-B Inhibitor | 8.19 |
| (Z)-5-Phenyl-N'-(1-(m-tolyl)ethylidene)isoxazole-3-carbohydrazide | MAO-B Inhibitor | 0.0051 |
| (Z)-N'-(1-(3,4-Dimethoxyphenyl)ethylidene)-5-phenylisoxazole-3-carbohydrazide | MAO-B Inhibitor | 0.0059 |
Biological Studies and Findings
Several studies have evaluated the biological effects of this compound:
- Neuroprotective Effects : In vitro assays have demonstrated that compounds similar to This compound exhibit neuroprotective properties against oxidative stress in neuronal cell lines .
- Enzyme Inhibition : Kinetic studies revealed that the compound acts as a competitive inhibitor for MAO-B, with binding affinity influenced by its structural components .
- Cytotoxicity : Preliminary cytotoxicity tests indicated that at concentrations up to 200 µg/ml, the compound showed minimal toxicity, suggesting a favorable safety profile for further development .
Case Studies
Recent research has focused on the synthesis and evaluation of derivatives based on this compound:
- Enriquez et al. reported a series of novel pyridazinone derivatives that demonstrated potent MAO-B inhibition with IC50 values significantly lower than those of existing treatments for Parkinson's disease .
- A study by ResearchGate investigated the corrosion inhibition properties of similar compounds, providing insights into their electron-donating characteristics which may correlate with biological activity .
Properties
IUPAC Name |
1-[2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5/c1-29-17-7-5-16(6-8-17)24-22(28)23-12-13-26-21(27)11-9-18(25-26)15-4-10-19(30-2)20(14-15)31-3/h4-11,14H,12-13H2,1-3H3,(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUJHDLRJUSVPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














